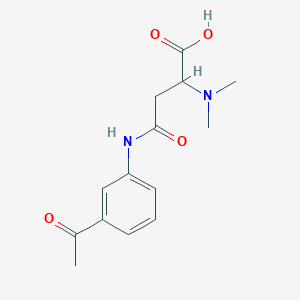![molecular formula C27H18N2O3S B2711406 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-benzoylbenzamide CAS No. 313275-85-3](/img/structure/B2711406.png)
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-benzoylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[d]thiazol-2-yl is a common moiety in medicinal chemistry, known for its diverse biological activities . Benzoylbenzamide is a type of amide, a functional group known for its wide use in drug design .
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving benzothiazole derivatives can vary widely depending on the specific substituents present on the benzothiazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. These properties include melting point, IR spectrum, NMR spectrum, and mass spectrum .Scientific Research Applications
Photophysical Properties and Materials Science
A study by Qian et al. (2007) introduces a novel class of 2-(2'-hydroxyphenyl)benzothiazole-based compounds that exhibit aggregation-induced emission enhancement (AIEE). This property is significant for developing materials with potential applications in optoelectronics, sensors, and fluorescent probes. The detailed investigation of their photophysical dynamics contributes to a deeper understanding of the structure-property relationships in these materials (Qian et al., 2007).
Enzyme Inhibition for Therapeutic Applications
Röver et al. (1997) synthesized and evaluated N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase, a potential therapeutic target for treating neurological disorders. The compounds demonstrated high-affinity inhibition, indicating their potential for exploring treatments related to the kynurenine pathway in neuronal injury (Röver et al., 1997).
Anticancer Activity
Kashiyama et al. (1999) explored the antitumor properties of 2-(4-aminophenyl)benzothiazoles, highlighting their selective growth inhibitory effects against specific cancer cell lines. This study underscores the importance of metabolic oxidation in the compound's mode of action, offering insights into designing targeted cancer therapies (Kashiyama et al., 1999).
Anticonvulsant and Sedative-Hypnotic Activities
Faizi et al. (2017) reported on the synthesis and pharmacological evaluation of 4-thiazolidinone derivatives as benzodiazepine receptor agonists. These compounds showed considerable anticonvulsant activity and sedative-hypnotic effects without impairing learning and memory, indicating their potential as new therapeutic agents for treating epilepsy and anxiety disorders (Faizi et al., 2017).
Corrosion Inhibition
Hu et al. (2016) synthesized benzothiazole derivatives to study their corrosion inhibiting effect against steel in acidic conditions. The compounds showed high efficiency, offering a novel approach to protecting metal surfaces in industrial applications (Hu et al., 2016).
Mechanism of Action
Target of Action
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-benzoylbenzamide, also known as 4-BENZOYL-N-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]BENZAMIDE, is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They act on the target DprE1, a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
The mode of action of 4-BENZOYL-N-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]BENZAMIDE involves interaction with its target, leading to inhibition of the enzyme DprE1 . This results in disruption of the cell wall biosynthesis of Mycobacterium tuberculosis, thereby inhibiting its growth .
Biochemical Pathways
The biochemical pathways affected by this compound involve the cell wall biosynthesis of Mycobacterium tuberculosis . By inhibiting the enzyme DprE1, this compound disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This leads to downstream effects such as impaired cell wall integrity and ultimately, cell death .
Pharmacokinetics
Benzothiazole derivatives are generally known for their good bioavailability .
Result of Action
The result of the action of this compound is the inhibition of the growth of Mycobacterium tuberculosis . By disrupting the cell wall biosynthesis, this compound causes cell death, thereby exhibiting its anti-tubercular activity .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-benzoylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18N2O3S/c30-23-15-14-20(16-21(23)27-29-22-8-4-5-9-24(22)33-27)28-26(32)19-12-10-18(11-13-19)25(31)17-6-2-1-3-7-17/h1-16,30H,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRTCCGQUDIJZIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)O)C4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

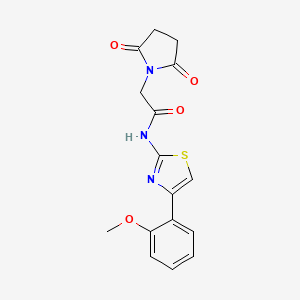
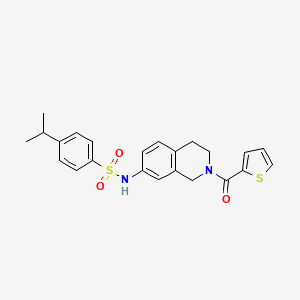

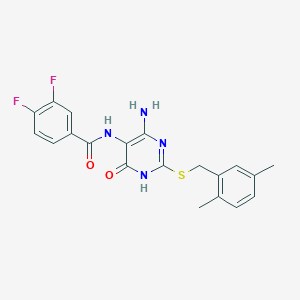
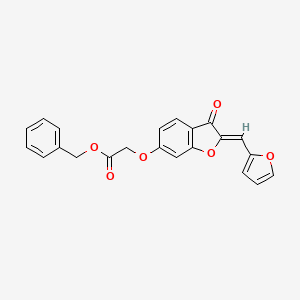
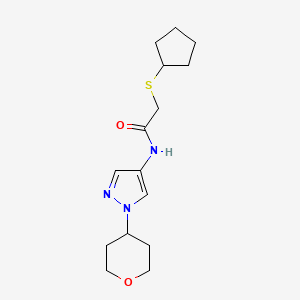

![2-[4-(3-Tert-butyl-6-oxopyridazin-1-yl)piperidin-1-yl]quinoline-3-carbonitrile](/img/structure/B2711337.png)
![7-Chloro-5-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2711338.png)
![N-phenethyl-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2711340.png)


